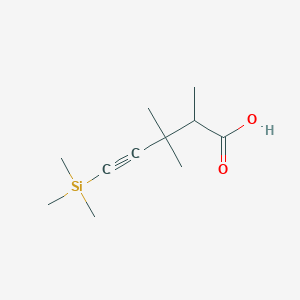
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid is an organosilicon compound characterized by the presence of both trimethylsilyl and alkyne functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid typically involves the reaction of trimethylsilylacetylene with suitable precursors under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
化学反応の分析
Types of Reactions
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes .
科学的研究の応用
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism by which 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The alkyne group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with specific molecular pathways .
類似化合物との比較
Similar Compounds
Pentenoic acids: Compounds with similar carbon chain lengths but different functional groups.
Trimethylsilyl derivatives: Compounds with the trimethylsilyl group attached to different carbon frameworks.
Uniqueness
This dual functionality is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
646501-18-0 |
|---|---|
分子式 |
C11H20O2Si |
分子量 |
212.36 g/mol |
IUPAC名 |
2,3,3-trimethyl-5-trimethylsilylpent-4-ynoic acid |
InChI |
InChI=1S/C11H20O2Si/c1-9(10(12)13)11(2,3)7-8-14(4,5)6/h9H,1-6H3,(H,12,13) |
InChIキー |
OWJUZMLAADRTDO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)C(C)(C)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)
![1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol](/img/structure/B11892821.png)







![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)

